molecular formula C12H11FO3 B13969956 Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate

Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate

Cat. No.: B13969956
M. Wt: 222.21 g/mol
InChI Key: OPBUQIZDVDQHAK-UHFFFAOYSA-N
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Description

Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate is an organic compound with a complex structure that includes a fluorinated benzene ring and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate typically involves the reaction of 2-hydroxy-5-fluorobenzoic acid with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dichloromethane as a solvent and a base such as potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzene rings, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

methyl 2-but-3-ynoxy-5-fluorobenzoate

InChI

InChI=1S/C12H11FO3/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15-2/h1,5-6,8H,4,7H2,2H3

InChI Key

OPBUQIZDVDQHAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)OCCC#C

Origin of Product

United States

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